

synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid from aniline

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Compound of Interest

Compound Name: 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

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Application Note & Protocol

Abstract

This document provides a comprehensive guide for the synthesis of **4-Oxo-1,4-dihydroquinoline-3-carboxylic acid**, a foundational scaffold in medicinal chemistry, particularly for the development of quinolone-based therapeutic agents.^[1] The synthetic route detailed herein begins with aniline and proceeds via the well-established Gould-Jacobs reaction.^[2] This application note is designed for researchers, chemists, and professionals in drug development, offering a narrative that combines detailed, step-by-step protocols with in-depth mechanistic insights and troubleshooting guidance. The protocols are structured to be self-validating, emphasizing critical control points and characterization methods to ensure the synthesis of a high-purity final product.

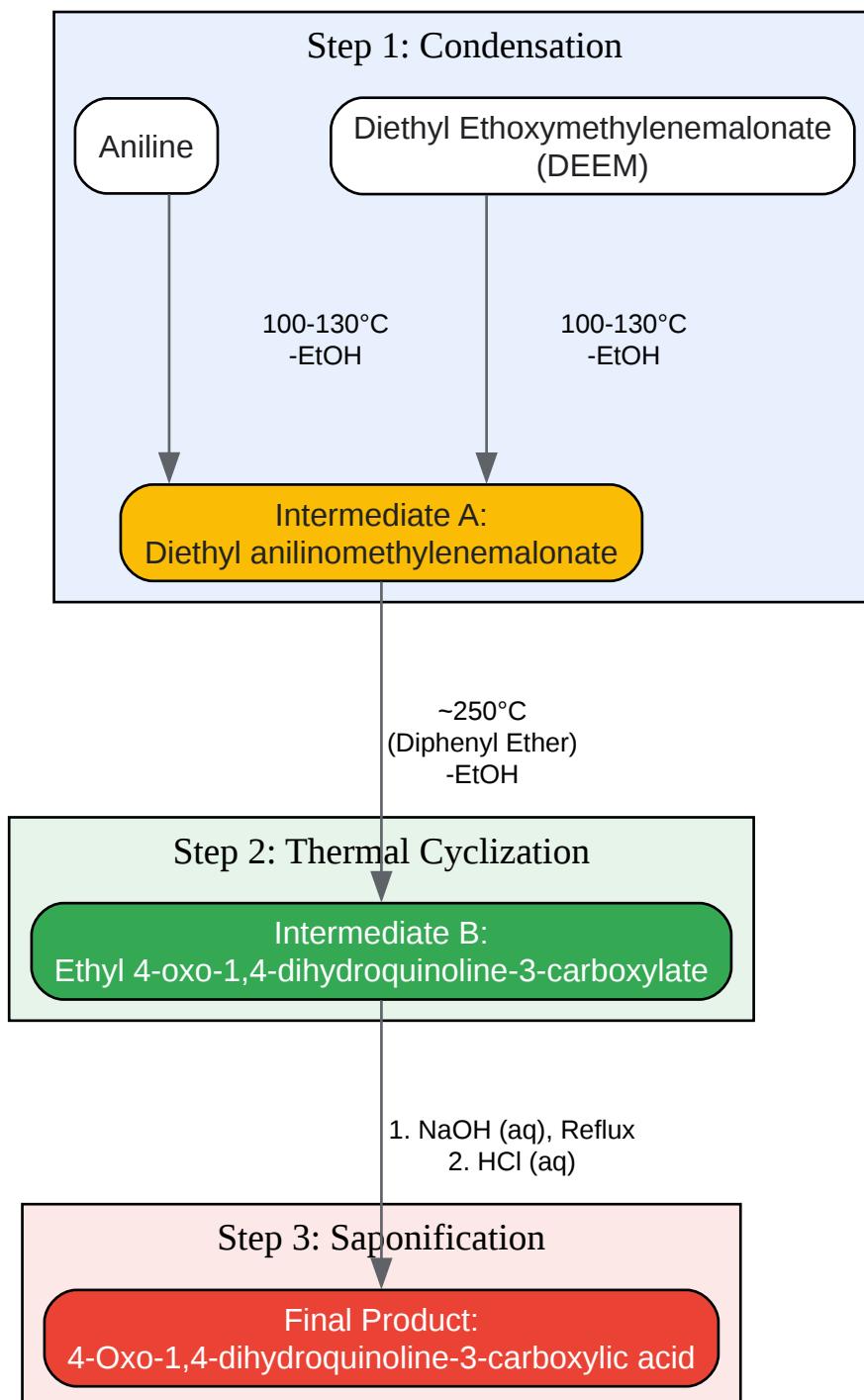
Introduction: The Significance of the 4-Quinolone Scaffold

The **4-oxo-1,4-dihydroquinoline-3-carboxylic acid** core is a privileged structure in pharmaceutical sciences. It forms the backbone of the quinolone class of antibiotics, including foundational drugs like nalidixic acid and oxolinic acid, which function by targeting bacterial type II topoisomerases.^{[3][4][5]} Beyond its classical antibacterial applications, this versatile scaffold has been explored for a wide range of biological activities, including anticancer, antimalarial, and antiviral (specifically as HIV-1 integrase inhibitors) properties.^{[1][6][7]}

The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for constructing this quinolone system.^{[2][3]} The reaction sequence involves the condensation of an aniline with an alkoxymethylenemalonate ester, a high-temperature intramolecular cyclization, and subsequent hydrolysis to yield the target acid.^[8] This application note will elucidate this classical and robust methodology, providing both a conventional high-temperature protocol and insights into modern adaptations.

The Synthetic Pathway: A Three-Step Approach

The synthesis of **4-oxo-1,4-dihydroquinoline-3-carboxylic acid** from aniline is efficiently achieved in three distinct steps. This strategic sequence ensures high conversion and facilitates the isolation of intermediates, leading to a pure final product.



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Diagram 1: Overall synthetic workflow from aniline to the final product.

Mechanistic Insights of the Gould-Jacobs Reaction

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting.

- Condensation: The synthesis initiates with a nucleophilic attack from the aniline's amino group on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule, forming the stable diethyl anilinomethylenemalonate intermediate.[8][9]
- Thermal Cyclization: This is the key bond-forming step and requires significant thermal energy, typically temperatures exceeding 250 °C.[3] The high temperature facilitates a 6-electron electrocyclic ring opening, an intramolecular reaction that constructs the quinoline ring system.[6] This step is essentially irreversible and drives the reaction forward. The use of very high-boiling, inert solvents like diphenyl ether or Dowtherm A is crucial to achieve and maintain the required temperature safely and effectively.[3]
- Tautomerization & Saponification: The cyclized product, an ethyl 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its enol tautomer, ethyl 4-hydroxy-quinoline-3-carboxylate.[6] The final step involves the hydrolysis of the ethyl ester to a carboxylic acid using a strong base like sodium hydroxide (saponification), followed by acidification to precipitate the final product.[9][10]



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Diagram 2: Simplified mechanism of the Gould-Jacobs reaction.

Experimental Protocols

Safety Precaution: This synthesis involves high temperatures and hazardous chemicals. Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Aniline is toxic and readily absorbed through the skin. Diphenyl ether has a strong odor and requires high temperatures.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |
|---|-------------------|-------------------|
| Aniline | ≥99.5%, Reagent | Sigma-Aldrich |
| Diethyl ethoxymethylenemalonate (DEEM) | ≥98% | Sigma-Aldrich |
| Diphenyl ether | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | Fisher Scientific |
| Cyclohexane | ACS Reagent | Fisher Scientific |
| Ethanol (for recrystallization, optional) | ACS Reagent | Fisher Scientific |
| Deionized Water | High Purity | In-house |

Protocol 1: Synthesis of Diethyl anilinomethylenemalonate (Intermediate A)

- Reaction Setup: In a 250 mL round-bottom flask, combine freshly distilled aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
- Heating: Heat the mixture in an oil bath at 110-120 °C for 1.5 hours.^[8] The reaction mixture will become homogeneous and ethanol is generated as a byproduct.
- Work-up: After the reaction period, remove the ethanol byproduct under reduced pressure using a rotary evaporator. The resulting crude product, diethyl anilinomethylenemalonate, is typically a viscous oil or a low-melting solid that can be used directly in the next step without further purification.^{[8][11]} A sample can be taken for TLC or ¹H NMR to confirm formation.

Protocol 2: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate B)

- Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a high-temperature thermometer, dissolve the crude diethyl

anilinomethylenemalonate (1.0 eq) in diphenyl ether (approx. 5-8 mL per gram of intermediate).

- Thermal Cyclization: Heat the solution vigorously to reflux (approximately 250-260 °C) using a heating mantle.[8][12] Maintain this temperature for 45 minutes. The solution will darken during this time.
- Isolation: Turn off the heat and allow the reaction mixture to cool slowly to room temperature (<100 °C). The product, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate as a solid.
- Purification: To facilitate complete precipitation, add cyclohexane (approx. 2-3 volumes of the diphenyl ether used). Stir the slurry for 30 minutes.
- Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cyclohexane to remove residual diphenyl ether. Dry the solid in a vacuum oven. The typical yield for this step is high (>85%).[3]

Protocol 3: Synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

- Reaction Setup: Suspend the dried ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in a 2N aqueous sodium hydroxide solution (approx. 10 mL per gram of ester) in a round-bottom flask.[10][13]
- Saponification: Heat the suspension to reflux with stirring for 2 hours. The solid will gradually dissolve as the saponification proceeds, forming the sodium salt of the carboxylic acid.[10]
- Isolation: After cooling the reaction mixture to room temperature, filter it to remove any insoluble impurities.
- Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly acidify the solution to pH 4 by adding 2N hydrochloric acid dropwise with constant stirring. A thick, white precipitate of the final product will form.[10][13]
- Purification & Drying: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water until the washings are neutral. Dry the final product, **4-oxo-1,4-**

dihydroquinoline-3-carboxylic acid, in a vacuum oven at 80-100 °C to a constant weight. The expected yield is typically >90%.[\[10\]](#)

Data Summary and Characterization

Quantitative Data

| Step | Reactants (Molar Ratio) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|-----------|-------------------------------|----------------|-----------|----------|----------------------|
| Aniline : | | | | | |
| 1 | DEEM (1 : 1.1) | None | 110-120 | 1.5 | >95 (Crude) |
| 2 | Intermediate A (1 eq) | Diphenyl Ether | 250-260 | 0.75 | 85-95 |
| 3 | Intermediate B (1 eq) | 2N NaOH (aq) | ~100 | 2 | >90 |

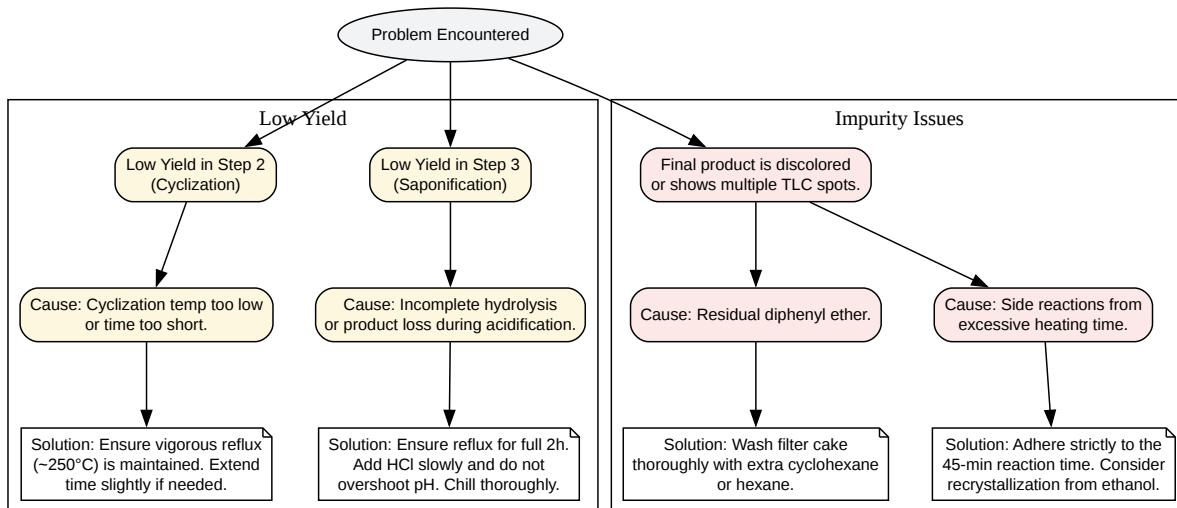
Product Characterization

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

- Thin-Layer Chromatography (TLC): Useful for monitoring the progress of each reaction step. [\[14\]](#)
- High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product. A C18 reversed-phase column with a mobile phase of acetonitrile/water containing an acid modifier (e.g., trifluoroacetic acid) is a suitable starting point.[\[15\]](#)[\[16\]](#)
- Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure. For the final product in DMSO-d₆, characteristic peaks are observed.[\[10\]](#)[\[13\]](#)
 - ¹H NMR (DMSO-d₆): δ 15.34 (s, 1H, COOH), 13.42 (s, 1H, NH), 8.89 (s, 1H, H-2), 8.28 (d, J=8.0 Hz, 1H, H-5), 7.88 (m, 1H, H-7), 7.81 (d, J=8.4 Hz, 1H, H-8), 7.60 (m, 1H, H-6).[\[10\]](#)[\[13\]](#)

- Melting Point Analysis: A sharp melting point range is indicative of high purity. The reported melting point is approximately 269-270 °C.[7]

Troubleshooting and Optimization



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Diagram 3: Troubleshooting guide for common synthesis issues.

Optimization Note: While the conventional high-temperature protocol is robust, modern advancements offer significant improvements. Microwave-assisted synthesis can dramatically shorten the reaction time for the thermal cyclization step (from ~45 minutes to as little as 5-10 minutes) and often leads to improved yields by minimizing thermal degradation of the product. [6][17] Researchers with access to microwave reactors are encouraged to adapt Protocol 2 for this technology.

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